molecular formula C10H8N2 B082174 3-Methyl-1H-indole-2-carbonitrile CAS No. 13006-59-2

3-Methyl-1H-indole-2-carbonitrile

Cat. No. B082174
CAS RN: 13006-59-2
M. Wt: 156.18 g/mol
InChI Key: XOILSNZVQVLOED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including 3-Methyl-1H-indole-2-carbonitrile, often involves strategies that enable the formation of the indole core through various bond-forming reactions. A common approach for synthesizing indole derivatives involves AlCl3-mediated C-C bond formation, as seen in the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, which demonstrates the versatility of indole compounds in facilitating nucleophilic addition reactions to construct complex molecules (Kumar et al., 2012). Another example includes the Nenitzescu synthesis, highlighting a convergent and practical approach for synthesizing key intermediates used in further chemical transformations (Boros et al., 2011).

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical reactivity and potential biological activity. X-ray crystallography studies have revealed detailed insights into the geometric configuration of these compounds, including the orientation of substituents and the planarity of the indole core, which significantly influences their reactivity and interaction with biological targets. For instance, the structure of 2-(7-Methyl-1H-indol-3-yl)acetonitrile demonstrates how substituents influence the overall molecular conformation (Ge et al., 2011).

Chemical Reactions and Properties

Indole derivatives participate in a wide range of chemical reactions, underlining their versatility in organic synthesis. Their reactivity can be attributed to the indole nucleus, which acts as a nucleophile in reactions with electrophiles, allowing for the synthesis of a variety of substituted indole compounds. Studies on the nucleophilic reactivities of indoles have provided valuable insights into their behavior in coupling reactions, which is fundamental for designing synthetic routes for indole-based compounds (Lakhdar et al., 2006).

Scientific Research Applications

  • Antiviral Activity

    • Application : Indole derivatives have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Results : One of the compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Anticancer Activity

    • Application : Indole-3-carbonitrile is used as a reactant for intramolecular oxidative C-H coupling reactions with applications in medium-ring synthesis techniques and for preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles as potential anticancer immunomodulators .
  • Multicomponent Reactions

    • Application : 1H-Indole-3-carbaldehyde and its derivatives, which are related to the indole family, are ideal precursors for the synthesis of active molecules. They are essential and efficient chemical precursors for generating biologically active structures .
    • Method : Multicomponent reactions (MCRs) offer access to complex molecules. This method decreases the deployment of solvents and energy essential for the purification of intermediates .
    • Results : This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 .
  • Anti-Inflammatory Activity

    • Application : Certain indole derivatives have shown anti-inflammatory and analgesic activities .
    • Results : Compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(ben-zo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .
  • Antibacterial Activity

    • Application : The derivatives of 1, 3-diazole, which is a type of indole derivative, show different biological activities such as antibacterial .
  • Antioxidant Activity

    • Application : Indole derivatives possess various biological activities, including antioxidant activity .
  • Antimicrobial Activity

    • Application : The derivatives of 1, 3-diazole, which is a type of indole derivative, show different biological activities such as antimicrobial .
  • Antidiabetic Activity

    • Application : Indole derivatives possess various biological activities, including antidiabetic activity .

Safety And Hazards

The safety information available for “3-Methyl-1H-indole-2-carbonitrile” indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.

properties

IUPAC Name

3-methyl-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOILSNZVQVLOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343938
Record name 3-Methyl-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1H-indole-2-carbonitrile

CAS RN

13006-59-2
Record name 3-Methyl-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Borkin, J Pollock, K Kempinska… - Journal of medicinal …, 2016 - ACS Publications
Development of potent small molecule inhibitors of protein–protein interactions with optimized druglike properties represents a challenging task in lead optimization process. Here, we …
Number of citations: 70 pubs.acs.org
UC Bromide - thieme-connect.com
… Substitution occurs in the 3-position of indole, eg the formation of 26 (Scheme 12),[42] unless this position is substituted; 3-methyl-1H-indole gives 3-methyl-1Hindole-2-carbonitrile in 85…
Number of citations: 0 www.thieme-connect.com

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